N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Furan and Thiophene Moieties: The initial steps involve the synthesis of furan and thiophene rings through cyclization reactions.
Coupling Reactions: The furan and thiophene rings are then coupled with an ethyl chain through a series of reactions, such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with 3-(4-(methylsulfonyl)phenyl)propanoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides with furan, thiophene, and phenyl groups, such as:
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-phenylpropanamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methylphenyl)propanamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-chlorophenyl)propanamide
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-27(23,24)18-6-2-15(3-7-18)4-9-20(22)21-12-10-17-5-8-19(26-17)16-11-13-25-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYJRLRSWLPKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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